molecular formula C14H17N B1439096 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 119516-85-7

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1439096
CAS No.: 119516-85-7
M. Wt: 199.29 g/mol
InChI Key: VOPJKGKCDWFVCZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups on the phenyl ring and two additional methyl groups on the pyrrole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-10-7-11(2)9-14(8-10)15-12(3)5-6-13(15)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPJKGKCDWFVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3,5-dimethylphenylamine with suitable reagents to form the pyrrole ring. One common method is the cyclization of N-(3,5-dimethylphenyl)-β-alanine derivatives with ethyl acetoacetate under acidic or basic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole compounds.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on both the phenyl and pyrrole rings, which imparts distinct chemical reactivity and biological activity

Biological Activity

1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a review of existing literature.

The compound this compound is characterized by a pyrrole ring substituted with a dimethylphenyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and other applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa cells. The compound's mechanism involves interference with microtubule dynamics, which is crucial for mitotic processes. Specifically, it has been observed to cause mitotic delays and induce apoptosis in treated cells through alterations in cell cycle distribution .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms and specific targets remain to be elucidated.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate enzymatic activity or influence signaling pathways critical for cell survival and proliferation. The compound's structural features allow it to effectively fit into active sites of proteins, impacting processes such as signal transduction and metabolic regulation.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit tubulin assembly in HeLa cells. Live-cell imaging revealed that these derivatives affected microtubule dynamics significantly .
  • Antimicrobial Evaluation : Another investigation highlighted the potential of this compound in combating bacterial infections. While specific bacterial strains were not detailed in the findings, the preliminary results warrant further exploration into its antimicrobial efficacy.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrroleC15H17NVariation in methyl group positions may affect biological activity
2,5-Dimethyl-1H-pyrrole-3-carboxylic acidC7H9NO2Simplified structure without phenyl group; lower complexity may influence activity

This table illustrates how variations in molecular structure can lead to differences in biological activity and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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